1,4-Diacetoxybenzene

Übersicht

Beschreibung

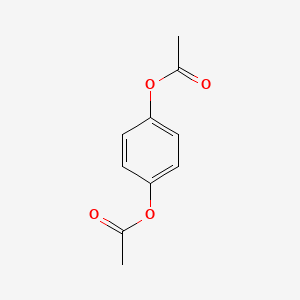

Hydroquinone diacetate, also known as 1,4-diacetoxybenzene, is an organic compound derived from hydroquinone. It is characterized by the presence of two acetoxy groups attached to a benzene ring in the para position. This compound is commonly used in organic synthesis and various industrial applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Hydroquinone diacetate can be synthesized through several methods:

Acetylation of Hydroquinone: The most common method involves the reaction of hydroquinone with acetic anhydride in the presence of a catalyst such as zinc chloride or sodium acetate. The reaction typically occurs under mild conditions, producing hydroquinone diacetate and acetic acid as a byproduct.

Alternative Methods: Another method involves the reaction of hydroquinone with acetyl chloride, which can be improved by the addition of metallic magnesium.

Industrial Production Methods: Industrial production of hydroquinone diacetate often employs the acetylation of hydroquinone with acetic anhydride due to its efficiency and cost-effectiveness. The reaction is typically carried out in large reactors with controlled temperature and pressure to ensure high yield and purity.

Analyse Chemischer Reaktionen

Arten von Reaktionen: Hydrochinondiazetat unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Es kann zu Chinonen oxidiert werden, die wichtige Zwischenprodukte in der organischen Synthese sind.

Reduktion: Die Reduktion von Hydrochinondiazetat kann Hydrochinon liefern, eine wertvolle Verbindung bei der Herstellung von Antioxidantien und fotografischen Entwicklern.

Substitution: Die Acetoxygruppen können durch nukleophile Substitutionsreaktionen durch andere funktionelle Gruppen substituiert werden.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden häufig verwendet.

Substitution: Nukleophile wie Amine und Alkohole können unter basischen Bedingungen verwendet werden, um die Acetoxygruppen zu ersetzen.

Hauptprodukte, die gebildet werden:

Oxidation: Chinone

Reduktion: Hydrochinon

Substitution: Verschiedene substituierte Hydrochinonderivate

Wissenschaftliche Forschungsanwendungen

Photoredox Catalysis

One of the notable applications of 1,4-diacetoxybenzene is in photoredox catalysis. It has been utilized as an internal standard in various reactions involving phosphonate synthesis. For instance, in a study published by the National Institutes of Health, it was used to monitor the yield and conversion rates in reactions under visible light irradiation, demonstrating its effectiveness in facilitating chemical transformations .

Case Study: Phosphonate Synthesis

- Objective : To synthesize phosphonates using photoredox catalysis.

- Method : The reaction conditions included the use of this compound as an internal standard alongside various catalysts and solvents.

- Results : High conversion rates were achieved with specific light wavelengths, showcasing the compound's role in enhancing reaction efficiency.

Medicinal Chemistry

This compound has been explored for its potential medicinal applications, particularly in the field of anti-infection therapies. Its derivatives have shown promise in targeting various pathogens and could serve as intermediates in the development of new antibiotics.

Case Study: Antiviral Activity

- Research Focus : Evaluation of hydroquinone diacetate derivatives against viral infections.

- Findings : Certain derivatives exhibited significant antiviral activity against common viruses such as HIV and influenza, highlighting their potential for therapeutic use .

Organic Synthesis

In organic synthesis, this compound serves as a versatile intermediate for the preparation of more complex organic molecules. Its reactivity allows it to participate in various chemical reactions including Friedel-Crafts acylation and alkylation.

Data Table: Reactivity Overview

| Reaction Type | Conditions | Products Obtained |

|---|---|---|

| Friedel-Crafts Acylation | AlCl, aromatic compounds | Acylated products with enhanced properties |

| Alkylation | Alkyl halides, Lewis acid catalyst | Alkylated derivatives |

Environmental Chemistry

The compound has also been studied for its environmental applications, particularly in the degradation of pollutants. Its ability to undergo oxidation makes it suitable for use in remediation processes.

Case Study: Pollutant Degradation

- Objective : To assess the degradation of organic pollutants using this compound.

- Methodology : The compound was subjected to oxidative conditions to evaluate its effectiveness in breaking down hazardous compounds.

- Results : Significant reduction in pollutant concentration was observed, indicating its utility in environmental cleanup efforts.

Wirkmechanismus

The mechanism of action of hydroquinone diacetate involves the inhibition of the enzyme tyrosinase, which is crucial in the biosynthesis of melanin . By inhibiting this enzyme, hydroquinone diacetate reduces the production of melanin, leading to its use in skin lightening products. Additionally, its antioxidant properties help in preventing oxidative damage to cells and tissues.

Vergleich Mit ähnlichen Verbindungen

Hydroquinone: The parent compound of hydroquinone diacetate, known for its use in skin lightening and as a photographic developer.

1,4-Benzoquinone: An oxidized form of hydroquinone, used as an intermediate in organic synthesis.

Pyrocatechol and Resorcinol: Other benzenediols with similar chemical properties but different substitution patterns.

Uniqueness: Hydroquinone diacetate is unique due to its dual acetoxy groups, which provide distinct reactivity compared to hydroquinone. This makes it a valuable intermediate in organic synthesis and industrial applications.

Biologische Aktivität

1,4-Diacetoxybenzene, also known as hydroquinone diacetate, is an organic compound with the molecular formula CHO. This compound has garnered attention in recent years for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, presenting relevant data, case studies, and research findings.

- Molecular Weight : 194.184 g/mol

- CAS Registry Number : 1205-91-0

- IUPAC Name : 1,4-Benzenediol, diacetate

- Structure : Chemical Structure

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. For instance, it has been identified as a significant component in extracts from Piper betle, which showed potent antibacterial effects against various strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. The minimal inhibitory concentrations (MIC) for these bacteria ranged from 0.31 to 2.5 mg/mL, indicating strong antibacterial activity .

Table 1: Antibacterial Activity of this compound

| Bacterial Strain | MIC (mg/mL) | MBC (mg/mL) |

|---|---|---|

| MRSA | 0.31–2.5 | 0.62–5.0 |

| E. coli | 1.25–2.5 | 1.25–5.0 |

The time-kill assays demonstrated that the antibacterial effect was time and dose-dependent, suggesting that higher concentrations lead to more significant bacterial death over time .

Anti-Biofilm Activity

In addition to its antibacterial properties, this compound exhibited anti-biofilm activity. The ethanolic extract containing this compound inhibited biofilm formation and promoted biofilm eradication in both S. aureus and E. coli strains . This suggests potential applications in preventing bacterial infections associated with biofilms.

Study on Extracts from Thai Plants

A comprehensive study evaluated the efficacy of various Thai plant extracts containing this compound against bacterial strains. The results indicated that not only did the extracts exhibit significant antibacterial properties but they also demonstrated a capacity to disrupt biofilms formed by pathogenic bacteria .

Synthesis and Applications

Research involving the synthesis of phosphonates using photoredox catalysis has utilized this compound as an internal standard to measure reaction yields and conversions . This highlights its utility beyond biological applications into synthetic chemistry.

Eigenschaften

IUPAC Name |

(4-acetyloxyphenyl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O4/c1-7(11)13-9-3-5-10(6-4-9)14-8(2)12/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKOGNYJNGMLDOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=C(C=C1)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30875905 | |

| Record name | 1,4-Benzenediol, diacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30875905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1205-91-0 | |

| Record name | 1,4-Diacetoxybenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1205-91-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydroquinone diacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001205910 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Diacetoxybenzene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9277 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,4-Benzenediol, 1,4-diacetate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,4-Benzenediol, diacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30875905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-phenylene di(acetate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.534 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HYDROQUINONE DIACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/18I4277Z6G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.